molecular formula C20H19NO4 B5881081 N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B5881081
M. Wt: 337.4 g/mol
InChI Key: VZYFFVJAIGPGIZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of dimethylamine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromen ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or refluxing to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted chromen derivatives with different functional groups.

Scientific Research Applications

N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline
  • N,N-dimethyl-4-(5,6-dihydro-2-phenyl-1,4-oxathiin-3-yl)aniline

Uniqueness

N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is unique due to its specific chromen ring structure and the presence of both dimethylamino and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Biological Activity

N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a synthetic compound derived from the coumarin family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H19NO. It features a coumarin moiety that is known for various biological activities, including anti-inflammatory and antioxidant effects. The structural characteristics of the compound can influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of coumarins exhibit significant antimicrobial properties. A study demonstrated that certain coumarin derivatives showed promising activity against various bacterial strains, suggesting that modifications to the coumarin structure can enhance antimicrobial efficacy . The specific activity of this compound against bacterial pathogens remains to be fully characterized but is expected to follow similar trends observed in related compounds.

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively studied. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that certain coumarins can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Case Study: In Vitro Analysis

A case study evaluated the cytotoxic effects of various coumarin derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against specific cancer types .

Antiviral Activity

Emerging research suggests that coumarin derivatives possess antiviral properties. For example, certain compounds have been shown to inhibit viral replication in vitro, particularly against RNA viruses such as the influenza virus . The mechanism often involves interference with viral entry or replication processes.

Research Findings

In a study focused on antiviral activity, a series of coumarin derivatives were screened for their ability to inhibit viral enzymes. Compounds similar to this compound demonstrated promising inhibition rates against key viral targets, supporting further investigation into their therapeutic potential .

Summary of Biological Activities

Activity Type Findings
AntimicrobialPromising activity against various bacterial strains; specific data for this compound pending.
AnticancerInduces apoptosis in cancer cells; IC50 values indicate significant cytotoxicity in vitro.
AntiviralInhibitory effects observed against RNA viruses; further studies needed for detailed profiling.

Properties

IUPAC Name

N,N-dimethyl-2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-9-16(24-12-18(22)21(2)3)20-15(14-7-5-4-6-8-14)11-19(23)25-17(20)10-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYFFVJAIGPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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